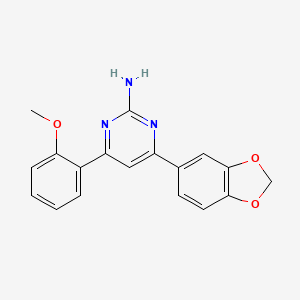
4-(2-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine, often abbreviated as 4-FPP, is an aromatic compound belonging to the class of pyrimidines. It is an important research tool in the field of medicinal chemistry, as it is used to study the interactions of drugs with their respective receptors in the body. 4-FPP is also used in various scientific research applications, such as to study the biochemical and physiological effects of drugs and to develop new drugs.
Wissenschaftliche Forschungsanwendungen
4-FPP is used in various scientific research applications, such as to study the biochemical and physiological effects of drugs and to develop new drugs. It is also used to study the interactions of drugs with their respective receptors in the body. 4-FPP has been used in research on the effects of drugs such as amphetamine, cocaine, and MDMA on the serotonin transporter, and has also been used to study the effect of serotonin reuptake inhibitors on the serotonin transporter.
Wirkmechanismus
4-FPP acts as a competitive inhibitor of the serotonin transporter (SERT). This means that it binds to the same site on the SERT as serotonin, preventing the transporter from binding to serotonin and thus inhibiting its reuptake. 4-FPP also binds to the dopamine transporter (DAT), but with lower affinity.
Biochemical and Physiological Effects
The binding of 4-FPP to the SERT and DAT results in a decrease in the reuptake of serotonin and dopamine, respectively. This leads to an increase in the concentration of both neurotransmitters in the synaptic cleft, resulting in increased neuronal activity. The increased activity of the serotonin and dopamine pathways has been linked to various physiological effects, such as increased alertness, increased energy, increased focus, and improved mood.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-FPP in laboratory experiments is its high selectivity for the SERT and DAT. This allows for more accurate results, as the effects of 4-FPP on other receptors can be minimized. However, the use of 4-FPP is limited by its short half-life, which is only about 10 minutes.
Zukünftige Richtungen
There are many potential future directions for research involving 4-FPP. One potential direction is to study the effects of 4-FPP on other neurotransmitter systems, such as the GABA and glutamate pathways. Another potential direction is to study the effects of 4-FPP on other receptors, such as the opioid and cannabinoid receptors. Additionally, further research could be done to develop more potent and selective inhibitors of the SERT and DAT. Finally, research could be done to develop more stable analogs of 4-FPP that have a longer half-life.
Synthesemethoden
The synthesis of 4-FPP is relatively simple, and it can be achieved in two steps. First, the precursor 2-fluorobenzaldehyde is reacted with hydrazine hydrate in the presence of an acid catalyst to form 2-fluoro-6-methoxypyrimidine. This compound is then reacted with 2-methoxybenzaldehyde in the presence of an acid catalyst to form 4-FPP.
Eigenschaften
IUPAC Name |
4-(2-fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O/c1-22-16-9-5-3-7-12(16)15-10-14(20-17(19)21-15)11-6-2-4-8-13(11)18/h2-10H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXSJAOCORNTRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=NC(=N2)N)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



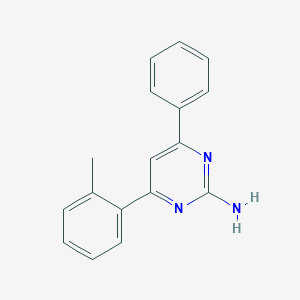

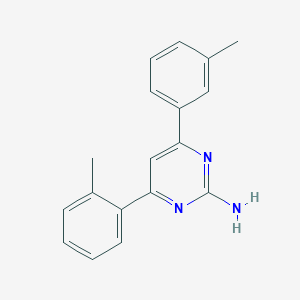
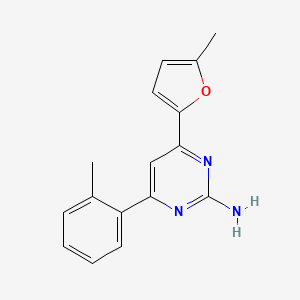
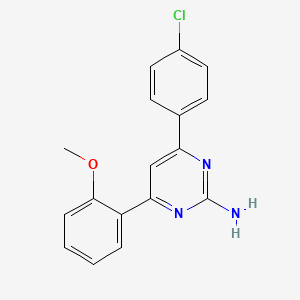
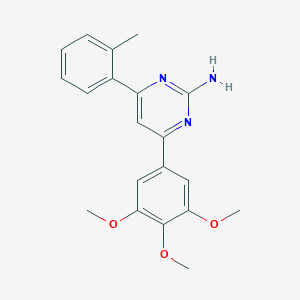

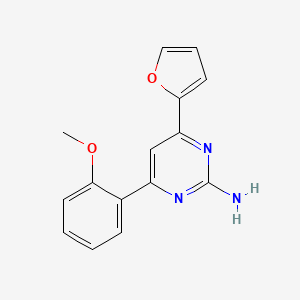

![4-[4-(Benzyloxy)phenyl]-6-(2-methoxyphenyl)pyrimidin-2-amine](/img/structure/B6347855.png)

